molecular formula C8H6FNO2 B1439316 5-Fluoro-6-hydroxyisoindolin-1-one CAS No. 1007455-25-5

5-Fluoro-6-hydroxyisoindolin-1-one

Cat. No.: B1439316
CAS No.: 1007455-25-5
M. Wt: 167.14 g/mol
InChI Key: XDCZVYFOCSBMCW-UHFFFAOYSA-N
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Description

5-Fluoro-6-hydroxyisoindolin-1-one is a chemical compound with the molecular formula C8H6FNO2 and a molecular weight of 167.14 g/mol . It is characterized by the presence of a fluorine atom and a hydroxyl group attached to an isoindolinone core. This compound is often used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-6-hydroxyisoindolin-1-one typically involves the reaction of 5-fluoro-2,3-dihydro-isoindol-1-one with appropriate reagents. One common method includes the use of dimethyl sulfoxide (DMSO) as a solvent and sodium hydroxide as a base. For example, to a solution of 5-fluoro-6-hydroxy-2,3-dihydro-isoindol-1-one in DMSO, sodium hydroxide is added and the mixture is stirred at room temperature. Subsequently, a halogenated alkane such as 1-bromo-4-chlorobutane is added to complete the reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-6-hydroxyisoindolin-1-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with halogenated alkanes can yield various substituted isoindolinone derivatives .

Scientific Research Applications

5-Fluoro-6-hydroxyisoindolin-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Fluoro-6-hydroxyisoindolin-1-one is not well-documented. like other isoindolinone derivatives, it is likely to interact with various molecular targets and pathways in biological systems. The presence of the fluorine atom and hydroxyl group may influence its reactivity and interactions with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a fluorine atom and a hydroxyl group on the isoindolinone core. This combination of functional groups can lead to distinct chemical reactivity and potential biological activities compared to similar compounds .

Biological Activity

5-Fluoro-6-hydroxyisoindolin-1-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant case studies and research findings.

This compound has the molecular formula C8H7FNO2 and a molecular weight of approximately 167.15 g/mol. The synthesis of this compound typically involves the cyclization of appropriate precursors, often utilizing fluorinated reagents to introduce the fluorine atom at the 5-position. Various synthetic methods have been developed, including microwave-assisted synthesis and solvent-free conditions, which enhance yield and reduce environmental impact .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound has been shown to act as an enzyme inhibitor, modulating various biochemical pathways. For instance, it may inhibit kinases involved in cell signaling, thereby affecting cell proliferation and survival . The presence of the fluorine atom enhances lipophilicity and binding affinity, making it a promising candidate for drug development.

Biological Activities

Anticancer Activity:
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound's mechanism involves the activation of caspase pathways and modulation of Bcl-2 family proteins .

Antimicrobial Properties:
The compound has also shown antimicrobial activity against several bacterial strains. In particular, it has been effective against Gram-positive bacteria such as Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell wall synthesis .

Neuroprotective Effects:
Recent studies suggest that this compound may offer neuroprotective benefits. It appears to mitigate oxidative stress in neuronal cells and may protect against neurodegenerative diseases by inhibiting neuroinflammation .

Case Studies

Study Findings Reference
Study on Anticancer ActivityInduced apoptosis in breast cancer cells; activated caspase pathways
Antimicrobial EfficacyEffective against Staphylococcus aureus; disrupted cell wall synthesis
Neuroprotective StudyReduced oxidative stress in neuronal cells; potential for treating neurodegenerative diseases

Properties

IUPAC Name

5-fluoro-6-hydroxy-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO2/c9-6-1-4-3-10-8(12)5(4)2-7(6)11/h1-2,11H,3H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDCZVYFOCSBMCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=C(C=C2C(=O)N1)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40668946
Record name 5-Fluoro-6-hydroxy-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40668946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007455-25-5
Record name 5-Fluoro-2,3-dihydro-6-hydroxy-1H-isoindol-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1007455-25-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-6-hydroxy-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40668946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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